molecular formula C14H17NO5 B6362746 1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid CAS No. 1240578-66-8

1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B6362746
CAS No.: 1240578-66-8
M. Wt: 279.29 g/mol
InChI Key: LIIJYXNBYQJHKV-UHFFFAOYSA-N
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Description

1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an indole core substituted with ethyl and trimethoxy groups, making it a valuable molecule for various scientific research applications .

Preparation Methods

The synthesis of 1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of new materials, dyes, and agrochemicals.

Comparison with Similar Compounds

1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-ethyl-4,5,6-trimethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-5-15-9-7-11(18-2)13(20-4)12(19-3)8(9)6-10(15)14(16)17/h6-7H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIJYXNBYQJHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C(=C2C=C1C(=O)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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